5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one

lipophilicity drug-likeness permeability

5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one (CAS 1536343-40-4) is a polysubstituted 1,2-dihydropyridin-2-one scaffold carrying a 3-bromo substituent, a 5-amino group, a 4-methyl group, and an N1-(2-fluoroethyl) chain. The compound is supplied as a research-grade building block (typical purity ≥95%) by multiple vendors and is primarily utilised as a late-stage functionalisation intermediate in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C8H10BrFN2O
Molecular Weight 249.08 g/mol
Cat. No. B13205996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one
Molecular FormulaC8H10BrFN2O
Molecular Weight249.08 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C=C1N)CCF)Br
InChIInChI=1S/C8H10BrFN2O/c1-5-6(11)4-12(3-2-10)8(13)7(5)9/h4H,2-3,11H2,1H3
InChIKeyQMQILFHIQMKGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one – Structural Baseline and Procurement Context


5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one (CAS 1536343-40-4) is a polysubstituted 1,2-dihydropyridin-2-one scaffold carrying a 3-bromo substituent, a 5-amino group, a 4-methyl group, and an N1-(2-fluoroethyl) chain [1]. The compound is supplied as a research-grade building block (typical purity ≥95%) by multiple vendors and is primarily utilised as a late-stage functionalisation intermediate in medicinal chemistry and agrochemical discovery programs .

Why In-Class 5‑Amino‑3‑bromo‑1,2‑dihydropyridin‑2‑ones Cannot Be Freely Substituted for 5‑Amino‑3‑bromo‑1‑(2‑fluoroethyl)‑4‑methyl‑1,2‑dihydropyridin‑2‑one


The N1‑substituent of the dihydropyridin‑2‑one core directly modulates lipophilicity (XLogP), hydrogen‑bond acceptor count, and molecular weight, which collectively govern solubility, passive permeability, and metabolic stability [1]. Consequently, exchanging the fluoroethyl group for a propyl, cyclopropylethyl, hydroxyethyl, or difluoroethyl chain – or omitting the 4‑methyl and 3‑bromo substituents – generates analogues with meaningfully different physicochemical profiles [1][2]. Because these physicochemical parameters are principal determinants of pharmacokinetic behaviour and reactivity in cross‑coupling chemistry [3], generic substitution risks altering both synthetic and biological outcomes in a manner that cannot be compensated by simple concentration adjustment.

Quantitative Differentiation Evidence for 5‑Amino‑3‑bromo‑1‑(2‑fluoroethyl)‑4‑methyl‑1,2‑dihydropyridin‑2‑one Relative to Closest Structural Analogues


Lipophilicity Shift of +0.9 XLogP Units vs the 3‑Bromo Parent Core Lacking N1‑Alkyl and 4‑Methyl Groups

The target compound (XLogP3‑AA = 0.7) is 0.9 log units more lipophilic than the non‑alkylated parent 5‑amino‑3‑bromo‑1,2‑dihydropyridin‑2‑one (XLogP3‑AA = 0.1), which lacks both the N1‑(2‑fluoroethyl) chain and the 4‑methyl group [1][2]. In the same computational model (XLogP3 3.0), the target compound also registers 0.9 log units higher than the 3‑bromo‑ and 4‑methyl‑devoid analogue 5‑amino‑1‑(2‑fluoroethyl)‑1,2‑dihydropyridin‑2‑one (XLogP3‑AA = −0.2) [3]. This demonstrates that both the 3‑bromo and 4‑methyl substituents contribute to the lipophilicity increase.

lipophilicity drug-likeness permeability

Moderate Lipophilicity and Higher Hydrogen‑Bond Acceptor Capacity vs N1‑Propyl and N1‑Cyclopropylethyl Analogues

The 2‑fluoroethyl substituent lowers the computed XLogP3‑AA by 0.4 units relative to the N1‑propyl analogue (XLogP = 1.1) [1] and by 1.0 unit relative to the N1‑cyclopropylethyl analogue (XLogP = 1.7) [2], indicative of improved aqueous solubility. Simultaneously, the fluoroethyl chain increases the hydrogen‑bond acceptor (HBA) count from 2 (propyl and cyclopropylethyl) [1][2] to 3 (target) [3], owing to the electronegative fluorine atom. The non‑fluorinated analogues lack this additional HBA site, which can influence target‑binding interactions and formulation behaviour.

solubility hydrogen bonding molecular recognition

Lower Lipophilicity and Reduced HBA Count vs the N1‑(2,2‑Difluoroethyl) Analogue

Replacing the monofluoroethyl chain with a gem‑difluoroethyl group increases XLogP3‑AA from 0.7 (target) to 1.2 [1] and elevates the HBA count from 3 to 4 [2]. The additional fluorine atom in the difluoro analogue therefore confers higher lipophilicity and potentially stronger metabolic oxidative stability [3], but at the cost of a larger polar surface contribution that may alter pharmacokinetics. The monofluoroethyl compound offers a middle‑ground lipophilicity profile that may be preferable when excessive hydrophobicity must be avoided.

fluorinated building blocks lipophilicity tuning PET chemistry

Preservation of a Intact 5‑Amino Group for Downstream Derivatisation vs Compounds Lacking a Free Amine

The target compound retains a free primary aromatic amine (5‑NH2), which is absent in close structural neighbours such as 4‑bromo‑1‑(2‑fluoroethyl)‑1,2‑dihydropyridin‑2‑one (CAS 832735‑62‑3) . This amino group enables acylation, sulfonylation, reductive amination, and diazotisation chemistries without additional deprotection steps. Comparative reactivity data are not available at the quantitative level for this specific scaffold; however, the presence versus absence of a functional handle constitutes a binary differentiation that directly impacts synthetic pathway efficiency.

synthetic handle building block diversity medicinal chemistry

Vendor‑Declared Purity Benchmark: ≥95% HPLC Purity, Consistent with Pharmaceutical Lead‑Optimisation Requirements

Commercially, 5‑amino‑3‑bromo‑1‑(2‑fluoroethyl)‑4‑methyl‑1,2‑dihydropyridin‑2‑one is offered at ≥95% purity (HPLC) by specialty suppliers . For the non‑alkylated parent 5‑amino‑3‑bromo‑1,2‑dihydropyridin‑2‑one, the declared purity is similarly 95% [REFS‑3], indicating no purity penalty for the additional structural complexity. Both fluorinated and non‑fluorinated analogues are typically supplied as research‑grade solids, suitable for direct use in parallel synthesis or SAR exploration without re‑purification.

quality assurance purity reproducibility

Targeted Application Scenarios for 5‑Amino‑3‑bromo‑1‑(2‑fluoroethyl)‑4‑methyl‑1,2‑dihydropyridin‑2‑one Based on Verified Physicochemical Differentiation


Scaffold for CNS‑Penetrant Probe Synthesis Where Balanced Lipophilicity (XLogP 0.7) Is Required

The XLogP of 0.7 (Δ = +0.9 vs the non‑alkylated parent) falls within the optimal range for CNS drug candidates (XLogP 1–3 for many CNS drugs), while avoiding the excessive lipophilicity (XLogP > 1.0) of N1‑propyl, cyclopropylethyl, and difluoroethyl analogues [Section 3, Evidence Items 1–3]. The 3‑bromo handle further enables late‑stage Suzuki or Buchwald couplings to introduce aryl/heteroaryl diversity without altering the favourable lipophilicity baseline.

Fluorinated Building Block for PET Tracer Development (18F Isotopic Labelling)

The N1‑(2‑fluoroethyl) chain provides a site for 18F incorporation via nucleophilic radiofluorination, a strategy well‑precedented for dihydropyridine‑based PET tracers [1]. Unlike the propyl or cyclopropylethyl congeners, which lack fluorine, the target compound can be directly elaborated to an isotopically labelled analog without redesign of the core scaffold.

Parallel Library Synthesis Requiring a Dual‑Handle Core (Aryl Bromide + Free Amine)

With both a bromo substituent (C3) and a primary amino group (C5), the compound supports orthogonal diversification: the aryl bromide participates in palladium‑catalysed cross‑coupling, while the amine can be independently acylated, sulfonylated, or alkylated [Section 3, Evidence Item 4]. This dual‑handle architecture reduces the number of synthetic steps needed to generate a focused compound library compared to mono‑functionalised alternatives such as 4‑bromo‑1‑(2‑fluoroethyl)‑1,2‑dihydropyridin‑2‑one.

Lead Optimisation Programs Targeting Kinase or Bromodomain Receptors

Dihydropyridin‑2‑one scaffolds are privileged cores in kinase and BET bromodomain inhibitor patents [2]. The target compound’s combination of moderate lipophilicity (XLogP 0.7) and the metabolic‑soft‑spot potential of the fluoroethyl group makes it a suitable intermediate for generating analogues with tailored pharmacokinetic profiles, while the 3‑bromo group permits rapid analoguing via cross‑coupling [3].

Quote Request

Request a Quote for 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.